molecular formula C7H13NO4S B12814618 2-Methoxy-5,6,6-trimethyl-5,6-dihydro-1,4,3-oxathiazine 4,4-dioxide CAS No. 36743-52-9

2-Methoxy-5,6,6-trimethyl-5,6-dihydro-1,4,3-oxathiazine 4,4-dioxide

Cat. No.: B12814618
CAS No.: 36743-52-9
M. Wt: 207.25 g/mol
InChI Key: GPICGRLCXPIDCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-5,6,6-trimethyl-5,6-dihydro-1,4,3-oxathiazine 4,4-dioxide is a heterocyclic compound with the molecular formula C7H13NO4S. It is characterized by the presence of an oxathiazine ring, which is a sulfur-containing heterocycle.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-5,6,6-trimethyl-5,6-dihydro-1,4,3-oxathiazine 4,4-dioxide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor containing methoxy and trimethyl groups with a sulfur-containing reagent. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-5,6,6-trimethyl-5,6-dihydro-1,4,3-oxathiazine 4,4-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Methoxy-5,6,6-trimethyl-5,6-dihydro-1,4,3-oxathiazine 4,4-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methoxy-5,6,6-trimethyl-5,6-dihydro-1,4,3-oxathiazine 4,4-dioxide involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, leading to inhibition or activation of various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the functional groups present in the compound .

Comparison with Similar Compounds

  • 2-Methoxy-1,3,5-trimethylbenzene
  • 2,4,6-Trimethylanisole
  • 2,3-Dihydro-3,5-dihydroxy-6-methyl-4(H)-pyran-4-one

Comparison: 2-Methoxy-5,6,6-trimethyl-5,6-dihydro-1,4,3-oxathiazine 4,4-dioxide is unique due to the presence of the oxathiazine ring, which imparts distinct chemical and physical properties.

Properties

CAS No.

36743-52-9

Molecular Formula

C7H13NO4S

Molecular Weight

207.25 g/mol

IUPAC Name

2-methoxy-5,6,6-trimethyl-5H-1,4,3-oxathiazine 4,4-dioxide

InChI

InChI=1S/C7H13NO4S/c1-5-7(2,3)12-6(11-4)8-13(5,9)10/h5H,1-4H3

InChI Key

GPICGRLCXPIDCC-UHFFFAOYSA-N

Canonical SMILES

CC1C(OC(=NS1(=O)=O)OC)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.